molecular formula C22H18N2O2S B12544385 Benzyl N,N'-dibenzoylcarbamimidothioate CAS No. 142203-66-5

Benzyl N,N'-dibenzoylcarbamimidothioate

Cat. No.: B12544385
CAS No.: 142203-66-5
M. Wt: 374.5 g/mol
InChI Key: LOGFEJVQXUXREJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N,N’-dibenzoylcarbamimidothioate typically involves the reaction of benzyl isothiocyanate with N,N’-dibenzoylcarbamimidic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for Benzyl N,N’-dibenzoylcarbamimidothioate are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with adjustments to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N,N’-dibenzoylcarbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of substituted benzyl or carbamimidothioate compounds .

Scientific Research Applications

Benzyl N,N’-dibenzoylcarbamimidothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl N,N’-dibenzoylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N,N’-dibenzoylcarbamimidothioate is unique due to its specific structural features and the presence of both benzyl and carbamimidothioate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Benzyl N,N'-dibenzoylcarbamimidothioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to compile diverse research findings, case studies, and data tables that elucidate the biological activity of this compound.

Overview of the Compound

This compound is a thioamide derivative known for its structural characteristics that may contribute to its biological properties. The compound's design incorporates a benzyl moiety and dibenzoyl groups, which are hypothesized to enhance its interaction with biological targets.

In Vitro Studies

Recent studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. The compound was tested against several cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia). The results are summarized in Table 1 below.

Cell LineIC50 (µM)Viable Cells (%) at 5 µMViable Cells (%) at 10 µMViable Cells (%) at 20 µM
MCF-73.158.4845.2221.24
HeLa9.262.6746.7729.33
Jurkat4.654.5840.1124.72

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxicity against Jurkat cells, with a lower IC50 value compared to other cell lines, suggesting a selective activity towards T-cell leukemia.

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

  • Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : Flow cytometry analyses revealed alterations in cell cycle progression, particularly in Jurkat cells, where there was a significant increase in the sub-G1 phase indicative of apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are presented in Table 2.

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

The compound demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with an MIC value of 8 µM.

Case Studies and Research Findings

Properties

CAS No.

142203-66-5

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

benzyl N,N'-dibenzoylcarbamimidothioate

InChI

InChI=1S/C22H18N2O2S/c25-20(18-12-6-2-7-13-18)23-22(27-16-17-10-4-1-5-11-17)24-21(26)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25,26)

InChI Key

LOGFEJVQXUXREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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